3-methyl-5-(piperidin-4-yl)pyridine dihydrochloride
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Overview
Description
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride is a chemical compound with the molecular formula C11H16N2·2HCl. It is a derivative of pyridine and piperidine, which are both important heterocyclic compounds in organic chemistry. This compound is known for its applications in various fields, including medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-5-(piperidin-4-yl)pyridine dihydrochloride typically involves the following steps:
Formation of 3-methyl-5-(piperidin-4-yl)pyridine: This can be achieved through a nucleophilic substitution reaction where 3-methyl-5-bromopyridine reacts with piperidine in the presence of a base such as potassium carbonate.
Formation of the dihydrochloride salt: The resulting 3-methyl-5-(piperidin-4-yl)pyridine is then treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
Oxidation: N-oxides of 3-methyl-5-(piperidin-4-yl)pyridine.
Reduction: Reduced forms of the compound, such as 3-methyl-5-(piperidin-4-yl)pyridine.
Substitution: Various substituted derivatives of the compound.
Scientific Research Applications
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies involving receptor binding and neurotransmitter modulation.
Chemical Research: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-methyl-5-(piperidin-4-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can modulate the activity of neurotransmitters by binding to their receptors, thereby influencing various physiological processes. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Methylpyridine: A simpler analog without the piperidine moiety.
4-Piperidinylpyridine: Similar structure but lacks the methyl group on the pyridine ring.
Piperidine: A basic structure without the pyridine ring.
Uniqueness
3-Methyl-5-(piperidin-4-yl)pyridine dihydrochloride is unique due to the presence of both the pyridine and piperidine rings, which confer specific chemical and biological properties
Properties
CAS No. |
1638968-13-4 |
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Molecular Formula |
C11H18Cl2N2 |
Molecular Weight |
249.2 |
Purity |
95 |
Origin of Product |
United States |
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